molecular formula C15H16F4O2 B15008564 7,7,8,8-Tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one

7,7,8,8-Tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one

Cat. No.: B15008564
M. Wt: 304.28 g/mol
InChI Key: XYUUBMVGPVIRBB-UHFFFAOYSA-N
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Description

7,7,8,8-Tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one is a fluorinated organic compound with a complex structure. It contains 37 atoms, including 16 hydrogen atoms, 15 carbon atoms, 2 oxygen atoms, and 4 fluorine atoms . This compound is notable for its unique combination of fluorine and hydroxyl groups, which impart distinct chemical properties.

Chemical Reactions Analysis

7,7,8,8-Tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to alter the oxidation state of the functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

7,7,8,8-Tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7,8,8-tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in unique interactions due to their high electronegativity. These interactions can affect the compound’s binding affinity and specificity for various molecular targets, influencing its biological and chemical activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H16F4O2

Molecular Weight

304.28 g/mol

IUPAC Name

7,7,8,8-tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one

InChI

InChI=1S/C15H16F4O2/c1-10(2)8-12(20)9-14(21,15(18,19)13(16)17)11-6-4-3-5-7-11/h3-8,13,21H,9H2,1-2H3

InChI Key

XYUUBMVGPVIRBB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC(C1=CC=CC=C1)(C(C(F)F)(F)F)O)C

Origin of Product

United States

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